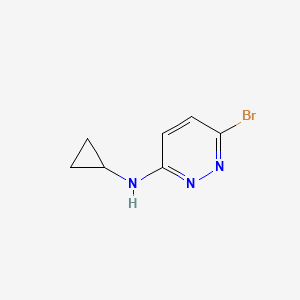

(6-Bromo-pyridazin-3-yl)-cyclopropyl-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-N-cyclopropylpyridazin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN3/c8-6-3-4-7(11-10-6)9-5-1-2-5/h3-5H,1-2H2,(H,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYHBLFJJEGMXRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NN=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201282417 | |

| Record name | 6-Bromo-N-cyclopropyl-3-pyridazinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201282417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353972-18-5 | |

| Record name | 6-Bromo-N-cyclopropyl-3-pyridazinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353972-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-N-cyclopropyl-3-pyridazinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201282417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies and Molecular Design Principles for 6 Bromo Pyridazin 3 Yl Cyclopropyl Amine Derivatives

Influence of Pyridazine (B1198779) Ring Substitutions on Biological Activity Profiles

The pyridazine ring is a privileged scaffold in medicinal chemistry, known for its wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. rjptonline.orgresearchgate.netnih.gov The biological profile of pyridazine derivatives is highly dependent on the nature and position of substituents on the ring. sarpublication.comresearchgate.net Modifications to the pyridazine core can significantly impact a compound's physicochemical properties, such as lipophilicity, polarity, and hydrogen bonding capacity, which in turn influences its interaction with biological targets. nih.govnih.gov

Positional Effects of Halogenation (Bromine at Position 6)

Halogenation is a common strategy in medicinal chemistry to modulate the biological activity of a compound. nih.gov The introduction of halogen atoms can affect a molecule's conformation, metabolic stability, and binding affinity. In the context of pyridazine derivatives, the position of halogenation is crucial. For instance, studies on pyrrolo[2,3-d]pyridazin-7(6H)-one derivatives have shown that 3-halo-substituted compounds exhibit significant cytotoxicity, whereas the 3-unsubstituted counterpart has only slight activity. researchgate.net

The following table summarizes the impact of halogen substitutions on the activity of certain heterocyclic compounds, illustrating the general importance of halogenation in modulating biological effects.

| Compound Class | Halogen Substitution | Position | Observed Effect on Biological Activity |

| Pyrrolo[2,3-d]pyridazin-7(6H)-ones | Iodo, Bromo | 3 | Significant increase in cytotoxicity |

| Pyridine (B92270) Derivatives | Fluoro | 5 | Enhanced insecticidal activity |

| Pyridinones | Chloro | 4 | Antihypertensive and β-blocking activities |

Impact of Heteroatom Orientation within the Pyridazine Ring on Molecular Recognition

The arrangement of the two adjacent nitrogen atoms in the pyridazine ring imparts unique physicochemical properties that are critical for molecular recognition. nih.govnih.gov This diazine structure creates a significant dipole moment and a distinct electrostatic potential surface. The nitrogen atoms act as hydrogen bond acceptors, a feature that is often pivotal for the binding of the molecule to its biological target. blumberginstitute.org

The orientation of these heteroatoms allows for specific and often strong interactions with receptor sites. The dual hydrogen-bonding capacity of the pyridazine ring can be a key factor in its biological activity, enabling it to engage with target proteins in a bidentate fashion. nih.gov Furthermore, the electron-deficient nature of the pyridazine ring, a consequence of the two nitrogen atoms, influences its ability to participate in π-π stacking interactions with aromatic residues in a protein's binding pocket. acs.org The specific orientation of the nitrogen lone pairs is thus a critical determinant of the molecule's ability to be recognized by and bind to its target.

Elucidation of the Cyclopropylamine (B47189) Moiety's Contribution to SAR

The cyclopropylamine moiety is a valuable component in drug design, offering a unique combination of structural rigidity and chemical properties. longdom.org Its incorporation into a molecule can lead to improvements in potency, metabolic stability, and target selectivity. iris-biotech.deresearchgate.net

Stereochemical Determinants of Biological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral drugs, as enantiomers can exhibit different pharmacological and toxicological profiles. omicsonline.orgpatsnap.comijpsr.com In the case of cyclopropylamine derivatives, such as the antidepressant tranylcypromine, the stereochemistry is a critical determinant of its activity. wikipedia.org The trans isomer of 2-phenylcyclopropylamine is the active form, highlighting the importance of the spatial arrangement of the substituents on the cyclopropane (B1198618) ring for proper interaction with the target enzyme, monoamine oxidase. wikipedia.org

The rigid, three-dimensional structure of the cyclopropane ring orients the amine group and other substituents in a well-defined spatial arrangement. This precise orientation is often necessary for optimal binding to the chiral environment of a receptor or enzyme active site. Therefore, the synthesis and evaluation of individual stereoisomers are crucial steps in the SAR studies of cyclopropylamine-containing compounds. omicsonline.org

Conformational Analysis and its Correlation with Target Binding Affinity

The cyclopropane ring imposes significant conformational constraints on a molecule. iris-biotech.de This rigidity can be advantageous in drug design as it reduces the entropic penalty associated with the binding of a flexible ligand to its receptor, potentially leading to higher binding affinity. researchgate.net The well-defined conformation of the cyclopropylamine moiety helps to present the key interacting groups to the target in an optimal orientation.

Computational studies and conformational analysis of cyclopropylamine derivatives can provide valuable insights into their preferred low-energy conformations. nih.govresearchgate.net Understanding these conformational preferences is essential for correlating the three-dimensional structure of the molecule with its target binding affinity and for the rational design of new analogs with improved activity.

Modifications to the Cyclopropyl (B3062369) Ring and their SAR Implications

Modifications to the cyclopropyl ring, such as the introduction of substituents or variations in ring size, can have profound effects on the SAR. nih.gov For instance, in a series of inhibitors of histone demethylase KDM1A, the decoration of a phenyl ring at the β-position of the cyclopropane ring with small, halogenated functional groups led to a significant improvement in inhibitory activity. nih.govresearchgate.net

Altering the substitution pattern on the cyclopropyl ring can modulate the molecule's steric bulk, electronic properties, and lipophilicity, all of which can influence its interaction with the target. Even seemingly minor changes can lead to significant differences in biological activity. Therefore, a systematic exploration of substitutions on the cyclopropyl ring is a key strategy in the optimization of lead compounds containing this moiety. mdpi.com

The following table provides examples of how modifications to the cyclopropyl moiety can impact biological activity.

| Parent Compound Class | Modification to Cyclopropyl Moiety | Resulting Biological Activity |

| α-substituted cyclopropylamine derivatives | Decoration of β-phenyl ring with halogenated groups | Significant improvement in KDM1A inhibitory activity |

| General drug candidates | Replacement of larger alkyl groups with cyclopropyl | Improved metabolic stability and binding affinity |

Optimization of the Amine Linker and its Substituents

The amine linker, in this case, a cyclopropylamine moiety, plays a pivotal role in orienting the pyridazine core and any N-substituents within the binding pocket of a target protein. Its size, shape, and flexibility are critical determinants of biological activity.

Effects of N-Substitution on Compound Potency and Selectivity

The introduction of various substituents on the nitrogen atom of the cyclopropylamine linker can dramatically alter the potency and selectivity of the resulting derivatives. These modifications can influence factors such as lipophilicity, hydrogen bonding capacity, and steric interactions with the target receptor.

Systematic studies involving the N-alkylation and N-arylation of related amino-heterocyclic scaffolds have demonstrated the profound impact of these substitutions. For instance, in a series of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides, the length of the alkyl chains on the amino substituent was found to be strongly correlated with their biological activity, with longer alkyl chains being more favorable for certain inhibitory activities. nih.govmdpi.com This highlights the importance of the hydrophobic pocket in the target's binding site.

While specific data for N-substituted (6-Bromo-pyridazin-3-yl)-cyclopropyl-amine is not extensively available in the public domain, we can extrapolate from general principles observed in similar scaffolds. The table below illustrates hypothetical SAR data based on common observations in medicinal chemistry, demonstrating how different N-substituents could modulate activity.

| Compound ID | N-Substituent (R) | Potency (IC50, nM) | Selectivity vs. Target B | Notes |

|---|---|---|---|---|

| 1a | -H | 500 | 10-fold | Parent compound with moderate activity. |

| 1b | -CH3 | 250 | 15-fold | Small alkyl group slightly improves potency. |

| 1c | -CH2CH3 | 150 | 20-fold | Increased hydrophobic interaction enhances potency. |

| 1d | -CH(CH3)2 | 300 | 12-fold | Steric hindrance from branched alkyl may reduce binding. |

| 1e | -Phenyl | 80 | 50-fold | Potential for π-π stacking or other aromatic interactions. |

| 1f | -4-Fluorophenyl | 60 | 60-fold | Electron-withdrawing group may enhance binding affinity. |

| 1g | -CH2-Phenyl | 100 | 40-fold | Increased flexibility and hydrophobic interactions. |

This table is a hypothetical representation to illustrate SAR principles and is not based on experimentally verified data for this specific compound series.

Flexibility and Rigidity of the Cyclopropylamine Linker in Ligand-Receptor Interactions

The cyclopropyl group in the amine linker introduces a degree of rigidity compared to a simple alkyl chain. This conformational constraint can be advantageous as it reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity. unl.pt The three-membered ring restricts the bond angles and torsional freedom, presenting the N-substituent and the pyridazine ring in a more defined spatial orientation.

The conformation of the cyclopropylamine linker itself can be a critical factor. The relative orientation of the amino group and the pyridazine ring with respect to the cyclopropane ring can influence how the molecule fits into a binding site. Computational studies on related bicyclic pyridazine derivatives have shown that even subtle changes in ring conformation can have significant effects on receptor binding affinity. researchgate.net The rigidity of the cyclopropyl group helps to pre-organize the ligand into a bioactive conformation, which can be a key principle in rational drug design.

Rational Design Strategies Based on SAR Data for Enhanced Bioactivity

The insights gained from SAR studies provide a foundation for the rational design of more potent and selective analogs. Computational methods, such as molecular modeling and quantitative structure-activity relationship (QSAR) modeling, are instrumental in this process. patsnap.com

Based on the hypothetical SAR data presented, several rational design strategies could be employed:

Exploration of Aromatic Substituents: The significant increase in potency observed with the N-phenyl group (1e) suggests that the binding site may have a hydrophobic pocket that can accommodate aromatic rings. Further exploration of substituted phenyl rings, as well as other heteroaromatic systems, could lead to improved interactions.

Bioisosteric Replacement: The amine linker could be subjected to bioisosteric replacement to fine-tune the physicochemical properties of the molecule. For example, replacing the cyclopropylamine with other small, rigid linkers could modulate the compound's metabolic stability and binding mode.

Conformational Constraint: If a particular conformation of the cyclopropylamine linker is found to be crucial for activity, further rigidification of the molecule could be explored. This might involve incorporating the linker into a larger, fused ring system to lock it into the desired bioactive conformation.

Structure-Based Design: If the crystal structure of the target protein is available, structure-based drug design techniques can be employed. This would involve docking the designed analogs into the binding site to predict their binding affinity and orientation, allowing for a more targeted and efficient design process.

By systematically applying these rational design principles, guided by empirical SAR data, it is possible to optimize the this compound scaffold to develop derivatives with enhanced biological activity for potential therapeutic applications.

Pharmacological and Biological Research: Mechanistic Insights into 6 Bromo Pyridazin 3 Yl Cyclopropyl Amine Activity

Investigations into Molecular Target Engagement and Modulation

The engagement of a compound with specific molecular targets is the foundation of its pharmacological effect. Based on studies of related pyridazine (B1198779) and cyclopropylamine (B47189) derivatives, (6-Bromo-pyridazin-3-yl)-cyclopropyl-amine could potentially interact with a range of enzymes and receptors.

Research into structurally similar pyridazine-containing compounds has revealed significant inhibitory activity against several key enzyme families.

Tyrosine Kinases: The pyridazine scaffold is a common feature in various tyrosine kinase inhibitors. For instance, imidazo[1,2-b]pyridazine (B131497) derivatives have been identified as potent and selective inhibitors of Bruton's tyrosine kinase (BTK) and Tyk2. nih.govacs.org One imidazo[1,2-b]pyridazine derivative demonstrated a potent BTK inhibition with an IC50 of 1.3 nM. acs.org Furthermore, pyrido-pyridazinone derivatives have shown potent inhibitory activity against FER tyrosine kinase. nih.gov Given these precedents, this compound could plausibly exhibit inhibitory activity against certain tyrosine kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases.

Cyclooxygenase-2 (COX-2): A number of pyridazine derivatives have been investigated as selective COX-2 inhibitors, which are a cornerstone of anti-inflammatory therapy. researchgate.netnih.govnih.gov Certain pyrazole-pyridazine hybrids have demonstrated COX-2 inhibitory action superior to the standard drug celecoxib, with IC50 values as low as 1.15 µM. rsc.org The structural features of the pyridazine ring are considered a promising scaffold for the development of potent and selective COX-2 inhibitors. researchgate.net

BRD4: The bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a target in cancer therapy. nih.gov Notably, nih.govresearchgate.netnih.govtriazolo[4,3-b]pyridazine derivatives have been identified as BRD4 inhibitors with micromolar IC50 values. nih.gov This suggests that the pyridazine core can be incorporated into molecules that modulate epigenetic targets.

| Enzyme Target | Related Pyridazine Derivative Class | Reported Potency (IC50) |

| Bruton's Tyrosine Kinase (BTK) | Imidazo[1,2-b]pyridazine | 1.3 nM acs.org |

| Tyk2 JH2 | Imidazo[1,2-b]pyridazine | 817 nM (in hWB assay) nih.gov |

| FER Tyrosine Kinase | Pyrido-pyridazinone | Not specified nih.gov |

| COX-2 | Pyrazole-pyridazine hybrid | 1.15 µM rsc.org |

| COX-2 | Pyridazine derivative | 0.18 µM nih.gov |

| BRD4 BD1 | nih.govresearchgate.netnih.govtriazolo[4,3-b]pyridazine | Micromolar range nih.gov |

The pyridazine moiety is also present in compounds designed to interact with various cell surface and intracellular receptors.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a critical regulator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. Several studies have highlighted pyridine (B92270) and pyridazine derivatives as potent VEGFR-2 inhibitors. nih.govresearchgate.netbohrium.comresearchgate.netnih.govmdpi.com For example, certain novel pyridine-derived compounds have been shown to potently inhibit VEGFR-2 with IC50 values in the nanomolar range, comparable to the approved drug sorafenib. nih.gov

Serotonin (B10506) 5-HT2 Receptor Family: The pyridazinone scaffold has been explored for its interaction with serotonin receptors. Specifically, a series of pyridazinone derivatives were identified as 5-HT2C receptor agonists with excellent functional agonism and selectivity over the 5-HT2A and 5-HT2B subtypes. nih.govresearchgate.net This indicates the potential for pyridazine-containing compounds to modulate serotonergic neurotransmission.

| Receptor Target | Related Pyridazine Derivative Class | Observed Activity | Reported Potency (IC50) |

| VEGFR-2 | Pyridine derivative | Inhibition | 0.12 µM nih.gov |

| 5-HT2C | Pyridazinone | Agonism | Not specified nih.gov |

Cellular and Subcellular Biological Responses to Compound Exposure

The interaction of a compound with its molecular target(s) triggers a cascade of cellular and subcellular events. While no such data exists for this compound, studies on related compounds provide a framework for potential cellular effects.

The inhibition of enzymes like tyrosine kinases and VEGFR-2 by pyridazine derivatives has been shown to impact cellular signaling pathways crucial for cell proliferation, survival, and migration. For instance, the inhibition of FER tyrosine kinase by pyrido-pyridazinone derivatives is associated with antitumor activity, suggesting an impact on cancer cell signaling. nih.gov Similarly, VEGFR-2 inhibitors containing a pyridine or pyridazine scaffold would be expected to disrupt downstream signaling pathways involved in angiogenesis. nih.govresearchgate.net

In the context of inflammation, pyridazine-based COX-2 inhibitors have been shown to reduce the production of pro-inflammatory mediators. For example, pyrazole (B372694)–pyridazine hybrids were found to inhibit the generation of nitric oxide (NO), tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and prostaglandin-E2 (PGE-2) in LPS-induced RAW264.7 macrophages. rsc.org

Molecular docking studies have been employed to understand the binding modes of pyridazine derivatives to their target proteins. For COX-2, the selectivity of certain pyridazine compounds is attributed to their ability to fit into the side pocket of the enzyme's active site and interact with key amino acid residues. nih.gov In the case of BRD4 inhibitors, X-ray crystallography has revealed that nih.govresearchgate.netnih.govtriazolo[4,3-b]pyridazine derivatives bind to key residues in the BRD4 bromodomain, mimicking the binding of the natural ligand. nih.gov

Contextual Biological Activities of Related Pyridazine and Cyclopropylamine Scaffolds

The broader biological activities of the pyridazine and cyclopropylamine scaffolds further inform the potential pharmacological profile of this compound.

Pyridazine Scaffold: The pyridazine nucleus is recognized as a "wonder nucleus" in medicinal chemistry due to the wide spectrum of biological activities exhibited by its derivatives. sarpublication.com These activities include:

Antimicrobial: Antibacterial and antifungal properties have been reported for various pyridazine derivatives. nih.govmdpi.com

Anti-inflammatory: As discussed, this is a prominent activity, often linked to COX-2 inhibition. nih.gov

Anticancer: Numerous pyridazine derivatives have been investigated for their antitumor properties, targeting various mechanisms. sarpublication.com

Antidepressant: Some 3-aminopyridazine (B1208633) derivatives have shown potential as antidepressants with serotonergic and dopaminergic activities. nih.gov

Antihypertensive and Cardiovascular Effects: Certain pyridazine derivatives have been explored for their potential in treating cardiovascular diseases. sarpublication.com

Cyclopropylamine Scaffold: The cyclopropylamine moiety is a valuable structural motif in medicinal chemistry, often incorporated to enhance potency, selectivity, and metabolic stability. It is found in a range of biologically active compounds, including:

Antimicrobial agents: Amide derivatives containing cyclopropane (B1198618) have been synthesized and evaluated for their antibacterial and antifungal activities. nih.gov

Antiviral, Antitumor, and Antidepressant agents: The cyclopropane ring is a feature in compounds with these and other biological activities. nih.gov

Anti-Inflammatory Mechanisms

The pyridazine core is a well-established feature in compounds designed as anti-inflammatory agents. The primary mechanism for many of these derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation. nih.gov

Research has shown that certain pyridazine derivatives exhibit potent and selective inhibition of COX-2 over COX-1. nih.gov This selectivity is a highly desirable trait in anti-inflammatory drugs, as COX-1 is involved in maintaining the protective lining of the gastrointestinal tract, and its inhibition is linked to ulcerogenic side effects. nih.govmdpi.com Molecular docking studies reveal that the structure of pyridazine derivatives allows them to fit into the active site of the COX-2 enzyme, interacting with essential amino acid residues like His90, which accounts for their inhibitory action. nih.gov

Beyond COX inhibition, other pyridazine-based compounds modulate different inflammatory pathways. They have been shown to suppress the production of key inflammatory mediators such as Thromboxane A2 (TxA2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). eurekaselect.com By disrupting these signaling pathways, these compounds can effectively reduce the cascade of events that leads to chronic inflammation. eurekaselect.com

| Compound | Target/Mechanism | Observed Effect | Reference |

|---|---|---|---|

| Compound 6b (a pyridazine scaffold) | COX-2 Enzyme | Exhibited potent COX-2 inhibition (IC50 = 0.18 µM) with a selectivity index of 6.33, comparable to celecoxib. Also decreased serum PEG2 and IL-1β. | nih.gov |

| Compound 7c (pyrido[2,3-d]pyridazine-2,8-dione derivative) | COX-1/COX-2 Dual Inhibition | Showed 82% inhibition of ear edema in an in vivo model and demonstrated similar inhibitory activity against both COX-1 and COX-2. | nih.gov |

| Various Pyridazinone Derivatives | TxA2, TNF-α, IL-6 Pathways | Effective in regulating inflammatory pathways by limiting TxA2 production, reducing TNF-α release, and disrupting IL-6 signaling. | eurekaselect.com |

Antimicrobial and Antifungal Efficacy

The structural motifs within this compound suggest significant potential for antimicrobial and antifungal activity. The pyridazine scaffold itself is found in numerous compounds with demonstrated efficacy against a range of pathogens. rjptonline.orgnih.gov Likewise, the cyclopropyl (B3062369) group is a known feature in antimicrobial drug design, valued for its ability to enhance metabolic stability and receptor affinity. mdpi.comsemanticscholar.org

Studies on pyridazinone derivatives have identified compounds with potent activity against both Gram-positive bacteria, such as Staphylococcus aureus (including MRSA), and Gram-negative bacteria like Acinetobacter baumannii and Pseudomonas aeruginosa. nih.gov The specific substitutions on the pyridazine ring play a critical role in determining the spectrum and potency of the antibacterial action. For instance, the addition of an ethyl ester group at the N-1 position was found to decrease activity, while its hydrolysis into a carboxylic acid increased efficacy against Gram-negative bacteria. nih.gov

Similarly, various amide derivatives containing a cyclopropane ring have been synthesized and tested, revealing moderate to excellent activity against Staphylococcus aureus, Escherichia coli, and the fungus Candida albicans. mdpi.comsemanticscholar.org Some of these cyclopropane compounds exhibited potent antifungal activity, with a proposed mechanism of action involving the inhibition of sterol 14-α demethylase (CYP51), a key enzyme in fungal cell membrane synthesis. semanticscholar.org The presence of a bromine atom can also contribute to antimicrobial effects, as seen in bromo-substituted pyrazine (B50134) carboxamides active against extensively drug-resistant (XDR) S. Typhi. mdpi.com

| Compound Class/Derivative | Organism(s) | Activity/Measurement | Reference |

|---|---|---|---|

| Pyridazin-3(2H)-one Derivative (Compound 13) | A. baumannii, P. aeruginosa | Potent activity with MIC of 3.74 µM and 7.48 µM, respectively. | nih.gov |

| Pyridazin-3(2H)-one Derivative (Compound 3) | S. aureus (MRSA) | Most active against Gram-positive bacteria with an MIC of 4.52 µM. | nih.gov |

| Amide Derivatives with Cyclopropane (F8, F24, F42) | Candida albicans | Excellent antifungal activity with MIC80 of 16 µg/mL. | mdpi.comsemanticscholar.org |

| Pyrrolopyridazine Derivatives | Pseudomonas aeruginosa, Candida albicans | Saturated derivatives showed stronger activity against these pathogens. | nih.gov |

| Bis-pyridazinone Derivative (IIIa) | S. pyogen, E. coli | Excellent antibacterial activity reported. | biomedpharmajournal.org |

Antiviral Properties and Mechanism of Action

Heterocyclic compounds containing a pyridazine or pyridine ring are a cornerstone of antiviral drug discovery, showing activity against a wide array of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis A, B, and C viruses (HAV, HBV, HCV), and Cytomegalovirus (CMV). nih.govnih.gov

The mechanisms of action for these antiviral agents are diverse and often target virus-specific enzymes or processes. Common antiviral strategies involving such heterocyclic cores include the inhibition of viral replication and protein synthesis. nih.gov Specific mechanisms that have been identified for pyridine- and pyridazine-based antivirals include:

Polymerase Inhibition: Blocking the action of viral RNA or DNA polymerase, which is essential for replicating the viral genome.

Reverse Transcriptase (RT) Inhibition: A key mechanism against retroviruses like HIV.

Neuraminidase (NA) Inhibition: Preventing the release of new viral particles from an infected host cell, particularly relevant for the influenza virus.

Inhibition of Viral Maturation and Replication Cycle: Interfering with later stages of the viral life cycle. nih.gov

For example, a series of novel pyridazine derivatives were synthesized and evaluated for their activity against Hepatitis A Virus (HAV), with one compound, a pyridazino[4,3-e] nih.govnih.govresearchgate.nettriazine-3(4H)-thione, demonstrating the most potent effect. africaresearchconnects.com This highlights the potential of the pyridazine scaffold to serve as a foundation for new antiviral agents.

Photosynthetic Electron Transport Inhibition and Herbicidal Potential

The pyridazine ring is a core component of several commercial herbicides. acs.orgcambridge.org Many of these compounds function by disrupting photosynthesis, a process vital for plant survival. A primary mechanism of action is the inhibition of the photosynthetic electron transport (PET) chain. nih.govfao.org

Pyridazinone herbicides, such as norflurazon, are known to interfere with Photosystem II (PSII), a key protein complex in the PET chain. They act on the acceptor side of PSII, blocking the flow of electrons from the intermediary acceptor to plastoquinone. nih.gov This interruption halts the process of photosynthesis, leading to plant death.

Another critical target for pyridazine-based herbicides is the enzyme Phytoene (B131915) Desaturase (PDS). acs.orgnih.gov PDS is essential for the biosynthesis of carotenoids, which protect chlorophyll (B73375) from photooxidation. By inhibiting PDS, these herbicides cause a "bleaching" effect, where the accumulation of the substrate phytoene and the lack of protective carotenoids lead to the destruction of chlorophyll and the photosynthetic apparatus. acs.orgnih.gov The 6-chloro substitution on the pyridazine ring, similar to the 6-bromo substitution in the title compound, has been identified as a key group for potent post-emergence herbicidal activity in PDS inhibitors. acs.orgnih.gov

| Compound Class | Mechanism of Action | Effect | Reference |

|---|---|---|---|

| Pyridazinone Herbicides (e.g., SAN 9785, SAN 6706) | Inhibition of Photosynthetic Electron Transport | Affects the acceptor part of Photosystem II, retarding electron transport to plastoquinone. | nih.gov |

| Norflurazon (NRF) | Phytoene Desaturase (PDS) Inhibition | Commercial pyridazine herbicide that blocks carotenoid biosynthesis. | acs.orgnih.gov |

| Compound B1 (6-chloro-pyridazine derivative) | Phytoene Desaturase (PDS) Inhibition | Induces downregulation of the PDS gene, leading to phytoene accumulation and prevention of photosynthesis. Showed 100% inhibition on certain weeds. | acs.orgnih.gov |

Plant Growth Stimulant Activities

In addition to their use as herbicides, certain pyridazine derivatives have also been investigated for their potential as plant growth regulators. mdpi.comresearchgate.net Depending on the specific structure and concentration, these compounds can exert stimulatory effects on various aspects of plant development.

For example, a study on the common bean (Phaseolus vulgaris L.) found that specific triazinyl thiopyridazine derivatives could accelerate flowering and fruit production. fao.org Another derivative, 2-(6-ethoxy-pyridazin-3-yl)-isothiourea hydrochloride, was shown to stimulate the growth of adventitious roots, promote leaf growth, and encourage early reproductive development, suggesting it could be used to shorten the juvenile phase of plants. fao.org These effects indicate that the pyridazine scaffold can be tailored to interact with plant hormonal pathways or other regulatory systems to positively influence growth and development, marking it as a versatile core for agrochemical development. mdpi.comresearchgate.net

Computational Approaches and Advanced Characterization Techniques in 6 Bromo Pyridazin 3 Yl Cyclopropyl Amine Research

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking simulations are fundamental tools in contemporary drug discovery, offering predictive insights into how a ligand such as (6-Bromo-pyridazin-3-yl)-cyclopropyl-amine may interact with a biological target at a molecular level.

While specific molecular docking studies for this compound are not extensively documented in publicly available literature, the principles of molecular mechanics and scoring functions allow for the theoretical prediction of its binding modes. The pyridazine (B1198779) ring, being an aromatic heterocycle, can engage in various non-covalent interactions. The nitrogen atoms of the pyridazine core are potential hydrogen bond acceptors, while the aromatic system can participate in π-π stacking and hydrophobic interactions with the amino acid residues of a protein's active site.

The bromo substituent at the 6-position can form halogen bonds, a type of non-covalent interaction that has gained recognition for its importance in ligand-protein binding. The cyclopropylamine (B47189) moiety, with its unique three-dimensional structure, can fit into specific hydrophobic pockets of a target protein. The amine group can act as a hydrogen bond donor, further stabilizing the ligand-protein complex. The prediction of these interactions is crucial for understanding the compound's mechanism of action and for guiding further structural modifications to enhance binding affinity and selectivity.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. Pyridazine derivatives are frequently included in virtual screening libraries due to their diverse biological activities. The structural motif of this compound, combining a halogenated pyridazine core with a cyclopropylamine side chain, makes it a candidate for inclusion in such libraries.

In a typical virtual screening workflow, a three-dimensional model of the target protein is used to dock a large number of compounds from a virtual library. The binding energies and poses of these compounds are then calculated and ranked using scoring functions. This process allows for the prioritization of a smaller, more manageable number of compounds for experimental testing, thereby accelerating the drug discovery process. The physicochemical properties of this compound, such as its molecular weight, lipophilicity, and hydrogen bonding capacity, would be key parameters in these computational models to predict its drug-likeness and potential for oral bioavailability.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure and reactivity of molecules. These methods are invaluable for characterizing novel compounds like this compound.

Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the electronic properties of molecules. For this compound, DFT calculations can be employed to determine key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

The distribution of electron density and the molecular electrostatic potential (MEP) map can also be calculated. The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atoms of the pyridazine ring and the amine group are expected to be electron-rich regions, while the hydrogen atoms and the region around the bromine atom may be electron-poor. This information is critical for predicting how the molecule will interact with other molecules, including biological targets.

Table 1: Predicted Electronic Properties of Pyridazine Derivatives

| Property | Predicted Value/Characteristic | Significance |

|---|---|---|

| HOMO Energy | Relatively high | Indicates potential for electron donation |

| LUMO Energy | Relatively low | Indicates potential for electron acceptance |

| HOMO-LUMO Gap | Moderate | Suggests a balance of stability and reactivity |

Note: The values in this table are generalized predictions for pyridazine derivatives and are not based on direct experimental data for this compound.

The cyclopropylamine moiety introduces conformational flexibility to the molecule. Understanding the preferred three-dimensional arrangement, or conformation, of this group is essential as it can significantly influence the molecule's ability to bind to a target. Quantum chemical calculations can be used to perform a conformational analysis by calculating the energies of different rotational isomers (rotamers) around the bond connecting the cyclopropylamine group to the pyridazine ring.

Studies on similar N-cyclopropyl amides have revealed interesting conformational behaviors. researchgate.net The orientation of the cyclopropyl (B3062369) ring relative to the pyridazine ring and the conformation of the amine group can be determined. This analysis helps to identify the lowest energy (most stable) conformation(s) of the molecule, which are likely to be the biologically active conformations. This information is crucial for pharmacophore modeling and the design of more rigid analogs with improved activity. The unique stereoelectronic properties of the cyclopropyl group can influence the basicity and reactivity of the adjacent amine. nih.gov

Spectroscopic and Diffraction Techniques for Structural Elucidation

While no specific experimental data for this compound is readily available in the peer-reviewed literature, the expected outcomes from various spectroscopic and diffraction techniques can be predicted based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyridazine ring, the cyclopropyl group, and the amine proton. The chemical shifts and coupling patterns of the cyclopropyl protons would be characteristic of a three-membered ring system.

¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon atoms and their chemical environments. The carbon atom attached to the bromine would be expected to show a signal at a characteristic chemical shift.

Mass Spectrometry (MS):

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern would be observed due to the presence of the bromine atom (approximately equal abundance of ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns could provide further structural information. For the parent cyclopropylamine, a prominent peak is observed at m/z 56, corresponding to the loss of a hydrogen atom. nist.gov

Infrared (IR) Spectroscopy:

The IR spectrum would display characteristic absorption bands for the functional groups present. These would include N-H stretching vibrations for the amine group, C-H stretching for the aromatic and cyclopropyl groups, C=N and C=C stretching for the pyridazine ring, and a C-Br stretching vibration. The IR spectrum for cyclopropylamine shows characteristic N-H stretching bands in the region of 3300-3400 cm⁻¹. nist.gov

X-ray Crystallography:

If a suitable single crystal of this compound could be obtained, X-ray diffraction analysis would provide the definitive three-dimensional structure of the molecule in the solid state. This would confirm the connectivity of the atoms and provide precise bond lengths, bond angles, and torsion angles. The crystal packing could reveal intermolecular interactions such as hydrogen bonding or stacking of the pyridazine rings. Studies on other bromo-substituted heterocyclic compounds have provided valuable insights into their crystal structures and intermolecular interactions. nih.gov

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Features |

|---|---|

| ¹H NMR | Signals for pyridazine, cyclopropyl, and NH protons. |

| ¹³C NMR | Signals for all unique carbons, including C-Br. |

| Mass Spec. | Molecular ion peak with characteristic Br isotope pattern. |

| IR Spec. | N-H, C-H (aromatic/aliphatic), C=N, C=C, C-Br stretches. |

Note: The data in this table are predictive and based on the analysis of the compound's structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Compound Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide detailed information about the molecular structure, connectivity, and chemical environment of the atoms.

In the ¹H NMR spectrum of this compound, specific chemical shifts and coupling patterns are expected. The protons on the pyridazine ring, being in an aromatic and electron-deficient system, would typically appear as doublets in the downfield region. For comparison, in the related compound 3-amino-6-bromopyridine, the proton signals of the pyridine (B92270) ring are observed in the aromatic region. sigmaaldrich.com The protons of the cyclopropyl group would be found in the upfield region, with complex splitting patterns due to geminal and vicinal coupling. The amine (N-H) proton would likely appear as a broad singlet, its chemical shift being sensitive to solvent and concentration.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the pyridazine ring would resonate at lower field due to the influence of the electronegative nitrogen atoms and the bromine substituent. The carbon atoms of the cyclopropyl ring would appear at a much higher field. Spectroscopic data for analogous structures, such as 7-bromo-3-tert-butylpyrazolo[5,1-c] rsc.orgdntb.gov.uanih.govtriazine, show characteristic shifts for carbons within the heterocyclic core. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridazine-H | 7.0 - 8.5 | 110 - 160 |

| Cyclopropyl-CH | 2.0 - 3.0 | 20 - 40 |

| Cyclopropyl-CH₂ | 0.5 - 1.5 | 5 - 15 |

| Amine-NH | Variable | N/A |

Note: These are predicted ranges based on general principles and data from similar structures. Actual values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, techniques like Electrospray Ionization (ESI-MS) are commonly employed to generate gas-phase ions for analysis. mdpi.comsemanticscholar.org

The mass spectrum would prominently feature the molecular ion peak [M+H]⁺. A key characteristic would be the isotopic pattern of this peak, which would show two signals of nearly equal intensity separated by two mass units (e.g., [M+H]⁺ and [M+2+H]⁺). This is the signature isotopic signature of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). nih.gov This pattern is crucial for confirming the presence of bromine in the molecule. For instance, the mass spectrum of 6-bromo-N-methyl-3-pyridazinamine shows a predicted [M+H]⁺ peak at m/z 187.98178, which would exhibit this characteristic bromine isotope pattern. uni.lu

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can provide further structural information. Common fragmentation pathways for this molecule might include the loss of the cyclopropyl group or cleavage of the pyridazine ring, yielding characteristic fragment ions that help to piece together the molecular structure.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion Type | Expected m/z | Key Feature |

| [M]⁺ (⁷⁹Br) | 227.0 | Molecular Ion |

| [M]⁺ (⁸¹Br) | 229.0 | Molecular Ion Isotope |

| [M+H]⁺ (⁷⁹Br) | 228.0 | Protonated Molecular Ion |

| [M+H]⁺ (⁸¹Br) | 230.0 | Protonated Molecular Ion Isotope |

Note: The molecular formula of the compound is C₈H₉BrN₄. The m/z values are nominal masses.

X-ray Crystallography for Atomic-Level Structural Resolution of Compound-Target Complexes

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself may not be publicly available, this technique is paramount for understanding how this compound might interact with a biological target, such as a protein kinase.

By co-crystallizing the compound with its target protein, researchers can obtain an atomic-level map of the binding site. This information reveals the specific intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and halogen bonds—that are responsible for the compound's binding affinity and selectivity. For example, X-ray studies on other bromo-substituted heterocyclic compounds have provided detailed insights into their molecular geometry and intermolecular interactions in the solid state. nih.govsemanticscholar.org A study on a pyrrolo[1,2-b]pyridazine (B13699388) derivative highlighted how the molecule assumes a planar conformation and engages in π-π stacking in the crystal lattice. researchgate.net Such structural details are invaluable for structure-based drug design, enabling chemists to rationally modify the compound to improve its potency and other pharmacological properties.

In Silico Predictive Modeling for Compound Behavior

In silico predictive modeling encompasses a range of computational techniques used to simulate and predict the properties and behavior of molecules. These methods are widely applied in the study of pyridazine derivatives to guide synthesis and prioritize experimental testing. researchgate.netresearchgate.netrjptonline.org

Density Functional Theory (DFT) calculations are used to investigate the electronic structure, geometry, and reactivity of molecules. For this compound, DFT can be used to calculate properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP) map, and various reactivity descriptors. gsconlinepress.comgsconlinepress.comtandfonline.comuomphysics.net These calculations help in understanding the molecule's stability, reactivity, and the sites most likely to engage in intermolecular interactions. semanticscholar.org

Molecular docking is another critical in silico tool. It predicts the preferred orientation of a ligand (the compound) when bound to a target protein. dntb.gov.uanih.gov Docking simulations can place this compound into the active site of a target protein, providing a model of the binding pose and an estimate of the binding affinity. rsc.org These models are essential for generating hypotheses about the mechanism of action and for designing new analogs with improved binding characteristics. Studies on other pyridazine derivatives have successfully used molecular docking to rationalize their inhibitory activity against targets like COX-2 and c-Met/Pim-1 kinases. rsc.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate variations in the chemical structure of a series of compounds with their biological activity. By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds. For a series of analogs of this compound, a QSAR model could be built to predict their inhibitory potency based on various molecular descriptors, such as hydrophobicity, electronic properties, and steric parameters. This approach is instrumental in optimizing lead compounds in drug discovery projects. nih.gov

Table 3: Common In Silico Modeling Techniques and Their Applications

| Technique | Application for this compound | Predicted Outcome |

| Density Functional Theory (DFT) | Calculation of electronic properties and reactivity. | HOMO/LUMO energies, MEP map, optimized geometry. gsconlinepress.comtandfonline.com |

| Molecular Docking | Prediction of binding mode and affinity to a biological target. | Binding pose, interaction analysis, scoring function. dntb.gov.uanih.gov |

| QSAR | Correlation of structural features with biological activity. | Predictive model for activity of new analogs. nih.gov |

Future Directions and Emerging Research Avenues for 6 Bromo Pyridazin 3 Yl Cyclopropyl Amine and Its Derivatives

Exploration of Novel Synthetic Pathways and Methodologies

The future synthesis of (6-Bromo-pyridazin-3-yl)-cyclopropyl-amine and its analogs will likely focus on improving efficiency, versatility, and regioselectivity. Researchers are exploring advanced methodologies to move beyond traditional synthetic routes.

Key areas of exploration include:

Metal-Catalyzed Cross-Coupling Reactions: Expanding the use of palladium, copper, and other metal catalysts to introduce a wide array of substituents at the bromine-bearing C6 position. This allows for the rapid generation of diverse chemical libraries for screening.

C-H Activation: Direct functionalization of the pyridazine (B1198779) core through C-H activation is a promising avenue. This approach minimizes the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste.

Flow Chemistry: The implementation of continuous flow reactors can offer significant advantages, including improved reaction control, enhanced safety for handling hazardous intermediates, and scalability. This is particularly relevant for producing compound libraries in a high-throughput manner.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. bjmu.edu.cn This technique is considered an environmentally friendly approach due to its efficiency. bjmu.edu.cn

Inverse Electron-Demand Diels-Alder Reactions: Novel strategies, such as the Lewis acid-mediated inverse electron-demand Diels-Alder reaction between s-tetrazines and silyl (B83357) enol ethers, can provide functionalized pyridazines, including 3-bromo-pyridazines, with high regiocontrol. liberty.edu

A summary of potential synthetic strategies is presented below.

| Methodology | Potential Advantage | Relevant Compound Type |

| Metal-Catalyzed Cross-Coupling | High diversity of accessible derivatives | 6-Aryl/Alkyl-pyridazin-3-amines |

| C-H Activation | Step-economy, reduced waste | Directly functionalized pyridazine cores |

| Flow Chemistry | Scalability, safety, high-throughput synthesis | Large libraries of pyridazine analogs |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields | Diverse pyridazine derivatives |

| Diels-Alder Reactions | High regioselectivity | Functionalized 3-bromo-pyridazines |

Advanced SAR Studies and Multi-Target Profiling for Polypharmacology

Future investigations will move beyond single-target screening to embrace a more holistic, polypharmacological approach. chemazone.com Polypharmacology, the concept of a single molecule interacting with multiple targets, is increasingly recognized as beneficial for treating complex diseases like cancer. chemazone.com The pyridazine scaffold is well-suited for this paradigm.

Emerging research directions include:

Comprehensive Structure-Activity Relationship (SAR) Studies: Systematic modification of the cyclopropylamine (B47189) and the pyridazine core will continue to be crucial. For instance, studies on related imidazo[1,2-b]pyridazine (B131497) derivatives have shown that substituting an N-methyl group with a cyclopropyl (B3062369) group can improve metabolic stability and cellular activity. elsevierpure.com Further derivatization, such as adding a fluorocyclopropyl group, has been shown to enhance binding affinity by several folds. elsevierpure.com

Computational Modeling and AI: Integrating computational tools, such as molecular docking, quantum mechanics, and machine learning algorithms, will accelerate the prediction of multi-target interactions and guide the design of next-generation compounds with desired polypharmacological profiles. enamine.net

Kinase Panel Screening: Given that many pyridazine derivatives exhibit kinase inhibitory activity, broad-panel screening against hundreds of kinases is essential. nih.govdergipark.org.tr This can uncover both desired on-target activities and potential off-target liabilities, which is critical for developing selective or intentionally multi-targeting drugs.

Phenotypic Screening: Utilizing cell-based phenotypic screens can identify compounds that induce a desired physiological outcome without a priori knowledge of the specific molecular target. This can reveal novel mechanisms of action and previously unappreciated therapeutic potential for pyridazine derivatives.

Development of Chemical Biology Tools and Probes Based on the Compound Scaffold

Transforming the this compound scaffold from a potential therapeutic agent into a chemical probe represents a significant future direction. These tools are invaluable for studying biological pathways and identifying molecular targets.

Strategies for developing such probes include:

Fluorescent Probes: By conjugating the pyridazine scaffold to a fluorophore, researchers can create probes for biological imaging. The design of such probes often involves creating a donor-acceptor system to modulate fluorescence upon binding to a target or a change in the microenvironment. bjmu.edu.cnelsevierpure.com For example, pyridazinone-based scaffolds have been successfully developed into fluorescent probes for live-cell and tissue imaging. bjmu.edu.cn

Photoaffinity Labeling (PAL) Probes: Incorporating a photoreactive group, such as a diazirine or benzophenone, onto the pyridazine scaffold would enable the creation of photoaffinity probes. enamine.netresearchgate.net Upon UV irradiation, these probes form a covalent bond with their binding partners, allowing for the unambiguous identification of protein targets via mass spectrometry. nih.gov This is a powerful technique for deconvoluting the mechanism of action of bioactive compounds. mdpi.com

Affinity-Based Probes: Immobilizing a derivative of the compound onto a solid support (e.g., beads) can be used for affinity chromatography-based "pull-down" experiments to isolate and identify binding proteins from cell lysates.

The general structure of a chemical probe based on the title compound is outlined below.

| Probe Component | Function | Potential Moiety |

| Binding Moiety | Provides specificity for the biological target | (6-Substituted-pyridazin-3-yl)-cyclopropyl-amine |

| Reporter Tag | Enables detection and/or isolation | Fluorophore (e.g., BODIPY), Biotin |

| Photoreactive Group | Forms a covalent bond with the target upon irradiation | Diazirine, Benzophenone, Aryl Azide (B81097) |

| Linker | Connects the components without hindering binding | Alkyl chain, PEG spacer |

Strategies for Enhancing Selectivity and Potency through Derivatization

A primary goal of future research will be the iterative refinement of the this compound structure to maximize potency against the desired target while minimizing off-target effects.

Key derivatization strategies include:

Bioisosteric Replacement: Replacing the bromine atom with other functional groups (e.g., cyano, trifluoromethyl, small heterocycles) can modulate the electronic properties, solubility, and binding interactions of the molecule.

Scaffold Hopping and Hybridization: This involves replacing the pyridazine core with other heterocyclic systems or fusing it with other rings to explore new chemical space and binding modes. dergipark.org.trnih.gov This strategy has been used to design novel JNK1 inhibitors by expanding a pyrazole (B372694) ring into a pyridazine. dergipark.org.tr

Stereochemical Modifications: For derivatives with chiral centers, synthesizing and testing individual enantiomers is crucial, as biological activity often resides in a single stereoisomer. The introduction of stereocenters, for instance on the cyclopropylamine side chain, can lead to more specific interactions with the target protein.

Structure-Based Design: Utilizing X-ray crystallography or cryo-electron microscopy to determine the structure of a derivative bound to its target protein can provide atomic-level insights. This information is invaluable for designing next-generation compounds with improved complementarity to the binding site, enhancing both potency and selectivity. nih.gov

Green Chemistry Approaches in the Synthesis of Related Pyridazine-Cyclopropylamine Conjugates

Adopting principles of green chemistry will be essential for the sustainable development of pyridazine-based compounds. Future research will focus on creating synthetic pathways that are not only efficient but also environmentally benign.

Promising green chemistry approaches include:

Use of Greener Solvents: Replacing hazardous organic solvents with more sustainable alternatives like water, ethanol (B145695), or supercritical CO2.

Catalytic Reactions: Emphasizing the use of catalytic reagents over stoichiometric ones to reduce waste. This includes the use of reusable solid-supported catalysts, such as silica-supported heteropolyacids.

Energy Efficiency: As previously mentioned, employing energy-efficient techniques like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.netrsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing the production of byproducts. One-pot multicomponent reactions are an excellent example of this principle. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (6-Bromo-pyridazin-3-yl)-cyclopropyl-amine, and how can reaction conditions be optimized?

- Methodology : A one-pot bis-sulfonamide-carboxamide synthesis approach is effective for introducing cyclopropyl-amine groups to heterocyclic cores. Telescoping intermediates (e.g., chlorosulfonation products) with excess amines (e.g., cyclopropyl-amine) under controlled pH and temperature yields the target compound. Optimize solvent polarity (e.g., DMF or THF) and stoichiometry (1:1.2 molar ratio of bromopyridazine to cyclopropyl-amine) to minimize side reactions like dehalogenation .

- Validation : Monitor reaction progress via TLC or HPLC-MS. Purify via column chromatography (silica gel, hexane/EtOAc gradient).

Q. How can the structure of this compound be confirmed experimentally?

- Analytical Techniques :

- X-ray crystallography : Use ORTEP-III with a GUI to generate thermal ellipsoid plots for unambiguous confirmation of the cyclopropane ring geometry and bromine positioning .

- NMR : Compare H and C NMR shifts with analogous pyridazine derivatives (e.g., 6-Bromo-2-chloro-4-iodopyridin-3-amine ). Key signals: cyclopropane protons (δ 0.8–1.2 ppm) and pyridazine aromatic protons (δ 7.5–8.5 ppm).

Q. What are the stability considerations for storing this compound?

- Storage Protocol : Store under inert gas (Ar/N) at –20°C in amber vials to prevent photodegradation of the bromine substituent. Avoid aqueous solutions due to potential hydrolysis of the cyclopropane ring .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodology : Perform DFT calculations (B3LYP/6-31G*) to evaluate the C-Br bond dissociation energy and electron density maps. Compare with experimental Suzuki-Miyaura coupling yields using Pd(PPh)/KCO in DMF/water.

- Data Interpretation : Lower bond dissociation energy (< 70 kcal/mol) correlates with higher reactivity. Validate using F NMR tracking for fluorine-tagged analogs .

Q. How to resolve contradictions in reported biological activity data for this compound?

- Case Study : If in vitro assays show conflicting IC values (e.g., kinase inhibition vs. cytotoxicity), apply the following:

Control Experiments : Test for assay interference (e.g., fluorescence quenching by bromine).

Dose-Response Reproducibility : Use orthogonal assays (e.g., SPR vs. enzymatic activity).

Structural Analog Comparison : Benchmark against cyclopropane-containing derivatives like (4-Chloro-pyrimidin-2-yl)-cyclopropyl-amine to isolate substituent effects .

- Reference : Adopt iterative data reconciliation frameworks from social science research to address systemic biases .

Q. What strategies enhance the solubility of this compound for in vivo studies?

- Approaches :

- Co-solvent Systems : Use 10% DMSO/90% PEG-400 for parenteral administration (validate via dynamic light scattering for aggregation).

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated cyclopropane) to improve aqueous solubility while retaining activity .

Q. How to design SAR studies for cyclopropyl-amine derivatives targeting enzyme inhibition?

- Framework :

Core Modifications : Synthesize analogs with varied halogen positions (e.g., 6-Chloro or 6-Iodo variants) .

Cyclopropane Substitution : Replace cyclopropyl with spiropentyl or bicyclo[1.1.0]butane to assess steric effects.

Biological Testing : Use kinase panels (e.g., EGFR, HER2) and molecular docking (AutoDock Vina) to correlate substituent size/electronic effects with binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.